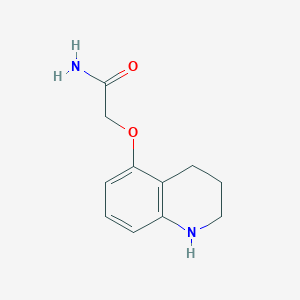

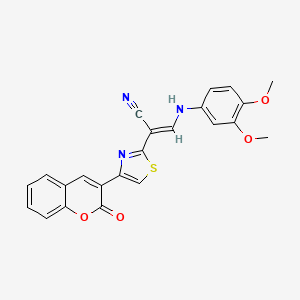

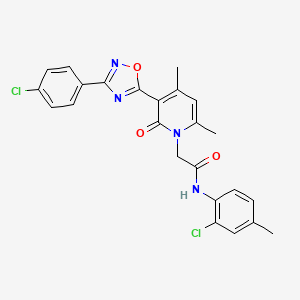

N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex organic molecule that likely shares characteristics with other sulfonamide derivatives. Although the specific compound is not directly discussed in the provided papers, similar compounds have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of halophenyl methanesulfonamides with various reagents. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anthracene derivative in glacial acetic acid, resulting in high yields and a well-characterized structure . Similarly, 1-methylsulfonyl-indoles were synthesized from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions with terminal acetylenes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are common methods for characterizing these compounds . The structure of the compound of interest would likely be elucidated using similar techniques, providing insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a variety of chemical reactions. For example, the reaction of a sulfonamide with a C–H acid and a base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene can lead to the formation of an ion pair, as evidenced by the lengths of the N–H⋯O hydrogen bonds in the resulting complex . This suggests that the compound may also form complexes with bases and could be involved in hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be quite diverse, depending on their molecular structure. The presence of functional groups such as trifluoromethyl and substituted aminomethylphenyl groups can impart significant anti-inflammatory activity to these compounds, as seen in a series of 1H-pyrazoles . The compound "N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" may also exhibit unique biological activities due to its structural features, which could be explored through pharmacological studies.

科学的研究の応用

Structural Study of Nimesulide Derivatives:

- Research on nimesulide derivatives, structurally related to the compound , focused on understanding their crystal structures using X-ray powder diffraction. These derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, were analyzed for their intermolecular interactions, revealing insights into their potential molecular geometries and applications in drug design (Dey et al., 2015).

Synthesis and Structure of Diorganotin Derivatives:

- A study on diorganotin compounds with pyridyl functionalized bis(pyrazol-1-yl)methanes, which are chemically similar to the compound of interest, highlighted their synthesis and structure. These complexes demonstrated cytotoxic activity for Hela cells in vitro, suggesting potential applications in cancer research (Li et al., 2010).

Pyrazolo-N-hydroxyuracils from Modified Lossen Rearrangement:

- This study reported the reaction of pyrazole derivatives, related to the compound , with benzene- and methanesulfonyl chlorides. The resulting structures of N-phenyl-N-hydroxypyrimidinediones were established, contributing to the knowledge of pyrazole chemistry and its potential applications (Bauer & Mahajanshetti, 1967).

Condensed Heteroaromatic Ring Systems Synthesis:

- The synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides was explored in this research. This study contributes to understanding the chemical reactions and potential applications of compounds structurally related to the compound (Sakamoto et al., 1988).

Regioselective N-mesylating Reagent:

- This research found 1H-Benzotriazol-1-yl methanesulfonate to be an effective reagent in selective mesylation, differentiating amino groups in a molecule. This insight into the reactivity of methanesulfonate compounds can be relevant for the synthesis and modification of compounds like the one (Kim et al., 1999).

特性

IUPAC Name |

N-[3-[2-(2-chlorobenzoyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O4S/c1-32(30,31)26-16-8-6-7-15(13-16)20-14-21(18-10-3-5-12-22(18)28)27(25-20)23(29)17-9-2-4-11-19(17)24/h2-13,21,26,28H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRANDJFALCCQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)